molecular formula C17H25N3OS3 B11183236 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate CAS No. 650592-74-8

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11183236
CAS No.: 650592-74-8
M. Wt: 383.6 g/mol
InChI Key: KIDMRSCREYPPAI-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a piperidine ring, and a carbodithioate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with an appropriate acylating agent to form an intermediate, which is then reacted with 2-methylpiperidine-1-carbodithioate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbodithioate group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

650592-74-8

Molecular Formula

C17H25N3OS3

Molecular Weight

383.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C17H25N3OS3/c1-11-6-7-13-14(9-11)24-16(18-13)19-15(21)10-23-17(22)20-8-4-3-5-12(20)2/h11-12H,3-10H2,1-2H3,(H,18,19,21)

InChI Key

KIDMRSCREYPPAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCCCC3C

Origin of Product

United States

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